molecular formula C11H8O3S B8582683 5-Phenoxythiophene-2-carboxylic acid

5-Phenoxythiophene-2-carboxylic acid

Cat. No. B8582683
M. Wt: 220.25 g/mol
InChI Key: QSIYBERGOBZMGN-UHFFFAOYSA-N
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Patent
US06919359B2

Procedure details

5-Phenoxy-thiophene-2-carboxaldehyde (325 mg, 1.6 mmol) is dissolved in a mixture of THF (10 mL), t-BuOH (5 mL) and water (5 mL). NaH2PO4 (650 mg, 4.8 mmol) is added followed by NaClO2 (432 mg, 4.8 mmol). The resulting mixture is stirred for 24 hr at rt. Aqueous NaOH (2M, 5 mL) is added, and the organic solvents are removed in vacuo. The resulting aqueous suspension is poured into water (50 mL) and washed with ether (3×50 mL). The aqueous layer is acidified to pH<2 with 25% H2SO4 then washed with CH2Cl2 (3×50 mL). The combined organic washes are dried over Na2SO4, filtered and concentrated in vacuo. The crude product is dissolved in hot aqueous acetone and filtered. The solvents are gradually removed until a precipitate forms. The solid is collected by filtration and dried in vacuo to yield 5-phenoxy-thiophene-2-carboxylic acid (192 mg, 55%). MS for C11H7O3S (ESI) (M+H)+ m/z 219.
Quantity
325 mg
Type
reactant
Reaction Step One
Name
Quantity
10 mL
Type
solvent
Reaction Step One
Quantity
5 mL
Type
solvent
Reaction Step One
Name
Quantity
5 mL
Type
solvent
Reaction Step One
[Compound]
Name
NaH2PO4
Quantity
650 mg
Type
reactant
Reaction Step Two
Quantity
432 mg
Type
reactant
Reaction Step Three
Name
Quantity
5 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[O:1]([C:8]1[S:12][C:11]([CH:13]=[O:14])=[CH:10][CH:9]=1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[O-:15]Cl=O.[Na+].[OH-].[Na+]>C1COCC1.CC(O)(C)C.O>[O:1]([C:8]1[S:12][C:11]([C:13]([OH:15])=[O:14])=[CH:10][CH:9]=1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1 |f:1.2,3.4|

Inputs

Step One
Name
Quantity
325 mg
Type
reactant
Smiles
O(C1=CC=CC=C1)C1=CC=C(S1)C=O
Name
Quantity
10 mL
Type
solvent
Smiles
C1CCOC1
Name
Quantity
5 mL
Type
solvent
Smiles
CC(C)(C)O
Name
Quantity
5 mL
Type
solvent
Smiles
O
Step Two
Name
NaH2PO4
Quantity
650 mg
Type
reactant
Smiles
Step Three
Name
Quantity
432 mg
Type
reactant
Smiles
[O-]Cl=O.[Na+]
Step Four
Name
Quantity
5 mL
Type
reactant
Smiles
[OH-].[Na+]

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
The resulting mixture is stirred for 24 hr at rt
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the organic solvents are removed in vacuo
ADDITION
Type
ADDITION
Details
The resulting aqueous suspension is poured into water (50 mL)
WASH
Type
WASH
Details
washed with ether (3×50 mL)
WASH
Type
WASH
Details
then washed with CH2Cl2 (3×50 mL)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The combined organic washes are dried over Na2SO4
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuo
DISSOLUTION
Type
DISSOLUTION
Details
The crude product is dissolved in hot aqueous acetone
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
The solvents are gradually removed until a precipitate forms
FILTRATION
Type
FILTRATION
Details
The solid is collected by filtration
CUSTOM
Type
CUSTOM
Details
dried in vacuo

Outcomes

Product
Details
Reaction Time
24 h
Name
Type
product
Smiles
O(C1=CC=CC=C1)C1=CC=C(S1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 192 mg
YIELD: PERCENTYIELD 55%
YIELD: CALCULATEDPERCENTYIELD 54.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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